molecular formula C20H20O7 B192479 Tangeretin CAS No. 481-53-8

Tangeretin

Cat. No.: B192479
CAS No.: 481-53-8
M. Wt: 372.4 g/mol
InChI Key: ULSUXBXHSYSGDT-UHFFFAOYSA-N
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Description

Tangeritin is a naturally occurring polymethoxylated flavone found predominantly in the peels of citrus fruits such as tangerines. It is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has the chemical formula C20H20O7 and a molar mass of 372.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tangeritin can be synthesized through several methods, including:

    Column Chromatography: This method involves the separation of tangeritin from other compounds using a column filled with a stationary phase.

    Preparative High-Performance Liquid Chromatography: This technique is used to purify tangeritin by separating it from other substances based on their different interactions with the stationary phase.

    Supercritical Fluid Chromatography: This method uses supercritical fluids to separate tangeritin from other compounds.

    High-Speed Counter Current Chromatography: This technique separates tangeritin based on the differential partitioning between two immiscible liquid phases.

Industrial Production Methods: Industrial production of tangeritin often involves the extraction from citrus peels using a combination of vacuum flash silica gel chromatography and flash C8 column chromatography. The process may also include isolation using ionic liquids and a cycle of centrifugation and decantation .

Types of Reactions:

    Oxidation: Tangeritin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert tangeritin into its reduced forms.

    Substitution: Substitution reactions can occur at the methoxy groups of tangeritin, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tangeritin, each with unique biological activities .

Scientific Research Applications

Tangeritin has a wide range of scientific research applications, including:

Mechanism of Action

Tangeritin exerts its effects through various mechanisms, including:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: It induces apoptosis, inhibits metastasis and angiogenesis, and reverses cancer resistance. .

Comparison with Similar Compounds

Tangeritin is unique among flavonoids due to its high degree of methoxylation, which enhances its biological activity and stability. Similar compounds include:

Tangeritin’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.

Biological Activity

Tangeretin, a polymethoxyflavonoid predominantly found in the peels of citrus fruits, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article delves into the mechanisms through which this compound exerts its effects, supported by various studies and findings.

  • Cell Cycle Regulation :
    This compound has been shown to induce G1 phase cell cycle arrest in colorectal carcinoma cells (COLO 205). It inhibits cyclin-dependent kinases (Cdk2 and Cdk4) and elevates Cdk inhibitors p21 and p27, leading to decreased phosphorylation of retinoblastoma protein (Rb) and reduced expression of cyclins A, D1, and E .
    Cell Line Effect Mechanism
    COLO 205G1 arrestInhibition of Cdk2, Cdk4; increase in p21, p27
    MCF-7/6Tumor growth inhibitionSynergistic effect with tamoxifen
    MDA-MB-231Reduced proliferationInhibition of Stat3 signaling pathway
  • Apoptosis Induction :
    This compound activates the caspase cascade, increasing the activities of caspases 3, 8, and 9 in a dose-dependent manner. This indicates that this compound can induce both intrinsic and extrinsic apoptotic pathways .
    Caspase Activity Increase Concentration
    Caspase-3~3.5-fold increase60 μM
    Caspase-8~1.8-fold increase60 μM
    Caspase-9~3.0-fold increase60 μM

Effects on Cancer Stem Cells

This compound has demonstrated significant effects on breast cancer stem cells (BCSCs), inhibiting their proliferation and inducing apoptosis. It reduces the frequency of the CD44+/CD24− CSC phenotype and downregulates key proteins involved in stemness, such as Sox2 .

Interaction with Other Therapeutics

Research indicates that this compound may interfere with the efficacy of certain cancer treatments. In a study involving tamoxifen, this compound negated the tumor growth-inhibiting effects of tamoxifen in vivo, suggesting caution in concurrent use during breast cancer therapy .

Case Studies

  • Breast Cancer Xenograft Model :
    In animal studies, this compound treatment resulted in smaller tumor sizes compared to control groups, highlighting its potential as a therapeutic agent against breast cancer .
  • Cisplatin Resistance :
    This compound has been shown to sensitize cisplatin-resistant ovarian cancer cells to chemotherapy by downregulating the PI3K/Akt pathway, suggesting a promising combination therapy strategy for resistant cancers .

Summary of Findings

This compound exhibits multifaceted biological activities that make it a candidate for cancer therapy:

  • Cell Cycle Arrest : Induces G1 phase arrest through inhibition of cyclins and Cdks.
  • Apoptosis Induction : Activates caspases leading to programmed cell death.
  • Targeting Cancer Stem Cells : Reduces stemness markers and inhibits CSC proliferation.
  • Interference with Other Drugs : Can negate the effects of tamoxifen in breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the key structural features of tangeretin, and how do they influence its bioactivity?

this compound (CAS: 481-53-8) is an O-polymethoxylated flavone with five methoxy groups at positions 4', 5, 6, 7, and 7. Its lipophilic nature, conferred by methoxy substitutions, enhances membrane permeability and interaction with cellular targets like kinases or receptors. The planar structure of the flavone backbone facilitates intercalation into DNA or binding to hydrophobic protein pockets, which may explain its anticancer and anti-inflammatory activities .

Q. What in vitro and in vivo models are commonly used to study this compound’s biological effects?

  • In vitro : Cell lines (e.g., RAW 264.7 macrophages for osteoclastogenesis studies) are treated with this compound to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or signaling pathways (e.g., NF-κB) .
  • In vivo : Murine models (e.g., titanium particle-induced osteolysis in skulls) evaluate dose-dependent inhibition of bone resorption. For example, 50 mg/kg/day (high dose) showed superior osteolysis suppression compared to 25 mg/kg/day (low dose) in mice .

Q. How can researchers ensure methodological rigor when isolating this compound from citrus peels?

Use Soxhlet extraction with ethanol or methanol (70–80% concentration) to maximize yield. Validate purity via HPLC with a C18 column and UV detection at 330 nm. Confounders like nobiletin (a structural analog) must be excluded via mass spectrometry .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anticancer efficacy be resolved?

Contradictions often arise from variations in cell lines, dosages, and assay endpoints. For instance, this compound may induce apoptosis in HepG2 liver cancer cells (IC₅₀: 40 μM) but show no effect in MCF-7 breast cancer cells. Researchers should:

  • Standardize cell culture conditions (e.g., serum concentration, passage number).
  • Use combinatorial assays (e.g., Annexin V/PI staining + caspase-3 activation) to confirm mechanisms .

Q. What experimental strategies optimize this compound’s bioavailability in preclinical studies?

  • Nanoformulation : Encapsulate this compound in PLGA nanoparticles to enhance solubility (e.g., increase bioavailability from 12% to 58% in rat plasma).
  • Co-administration : Combine with piperine (a CYP3A4 inhibitor) to reduce hepatic metabolism .

Q. How should researchers address data reproducibility challenges in this compound studies?

  • Batch variability : Source this compound from certified suppliers (≥98% purity, verified via NMR).
  • Animal models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control for diet/environmental factors. Publish raw data (e.g., micro-CT scans of bone resorption) in supplementary materials .

Q. What methodologies elucidate this compound’s dual role in pro-apoptotic and anti-inflammatory pathways?

  • Transcriptomics : RNA-seq of this compound-treated cells to identify differentially expressed genes (e.g., Bcl-2 downregulation, IκBα upregulation).
  • Pathway enrichment analysis : Use tools like DAVID or KEGG to map genes to apoptosis (e.g., caspase cascade) and inflammation (e.g., NF-κB) pathways .

Q. How can dose-response relationships be accurately modeled for this compound in chronic disease studies?

Employ a sigmoidal Emax model to calculate EC₅₀ values. For example, in a 12-week diabetic nephropathy study, 100 mg/kg this compound reduced urinary albumin by 60% (vs. 30% at 50 mg/kg). Include negative controls (e.g., vehicle-only) and adjust for inter-subject variability using mixed-effects models .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other compounds?

Use Chou-Talalay combination index (CI) analysis. A CI < 1 indicates synergy (e.g., this compound + cisplatin in lung cancer cells). Validate with isobolograms and dose-reduction indices .

Q. How should metabolomic studies be designed to profile this compound’s pharmacokinetics?

  • Sample collection : Plasma/tissue samples at 0, 1, 3, 6, and 24 hours post-administration.
  • LC-MS/MS analysis : Quantify this compound and metabolites (e.g., 4'-demethylthis compound) using MRM transitions (m/z 373 → 358) .

Q. What ethical considerations apply to long-term this compound toxicity studies?

Follow OECD Guidelines 452 (chronic toxicity) and 453 (carcinogenicity). Monitor organ weight changes (e.g., liver, kidneys) and serum biomarkers (ALT, creatinine) in rodents for 24 months. Obtain approval from institutional animal care committees (IACUC) .

Properties

IUPAC Name

5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSUXBXHSYSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197417
Record name Tangeretin
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tangeritin
Source Human Metabolome Database (HMDB)
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CAS No.

481-53-8
Record name Tangeretin
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Record name Tangeretin
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Record name 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4-benzopyrone
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Record name TANGERETIN
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Record name Tangeritin
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Melting Point

154 °C
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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